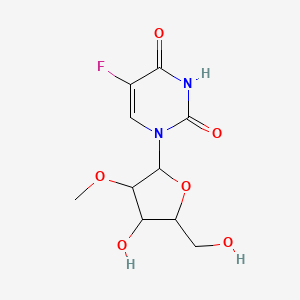

5-Fluoro-2'-O-methyluridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAIYNPYHNWHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312570 | |

| Record name | NSC258371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70715-98-9 | |

| Record name | NSC258371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC258371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Metabolic Pathways of 5 Fluoro 2 O Methyluridine and Analogues

Identification and Characterization of Nucleoside Hydrolases

The breakdown of nucleosides is a fundamental process in cellular metabolism, carried out by a class of enzymes known as nucleoside hydrolases. These enzymes cleave the glycosidic bond, separating the nucleobase from the sugar moiety.

A novel 2'-O-methyluridine hydrolase, designated RK9NH, was identified through a screening strategy that utilized metagenomic libraries and an Escherichia coli uracil (B121893) auxotroph. nih.govgrafiati.com This enzyme is part of a probable gene cluster involved in the degradation of 2'-O-methylated nucleosides. nih.govgrafiati.com The discovery of RK9NH is significant as there have been few reports on the metabolic fate and enzymes involved in the metabolism of 2'-O-alkyl nucleosides. nih.govmdpi.com

The substrate specificity of the purified RK9NH enzyme has been characterized in vitro. nih.gov RK9NH primarily acts on ribonucleosides. nih.gov It efficiently hydrolyzes uridine (B1682114) and 2'-O-methyluridine. nih.gov The enzyme also accepts 5-methyluridine, guanosine, cytidine (B196190), and, to a lesser extent, 2'-O-methylcytidine as substrates. nih.gov Notably, RK9NH recognizes the 2'-hydroxy or 2'-methoxy group in the sugar moiety of its substrates. nih.gov It does not act on substrates with longer side-chains at the 2' position, such as 2'-O-allyluridine, nor does it accept 3'-O-methyluridine. nih.gov While it is primarily a ribonucleoside hydrolase, it shows some detectable, albeit small, activity towards the deoxyribonucleosides 5-fluoro-2'-deoxyuridine (B1346552) and 2'-deoxyguanosine. nih.gov

Table 1: Substrate Specificity of RK9NH

| Substrate | Activity |

|---|---|

| Uridine | ++ |

| 2'-O-methyluridine | ++ |

| 5-fluoro-2'-O-methyluridine | ++ |

| 5-fluorouridine (B13573) | ++ |

| 5-fluoro-2'-deoxyuridine | + |

| 5-methyluridine | + |

| Guanosine | + |

| Cytidine | + |

| 2'-O-methylcytidine | +/- |

| 2'-deoxyguanosine | +/- |

| 3'-O-methyluridine | - |

| 2'-O-allyluridine | - |

(++: High activity, +: Detectable activity, +/-: Low activity, -: No activity. Based on findings reported in scientific literature.)

A key finding from the characterization of RK9NH is its ability to convert fluorinated nucleosides into the well-known anticancer compound, 5-fluorouracil (B62378) (5-FU). mdpi.comresearchgate.net The enzyme effectively converts this compound, as well as 5-fluorouridine and 5-fluoro-2'-deoxyuridine, into 5-fluorouracil. grafiati.commdpi.comresearchgate.net This enzymatic conversion has been confirmed through Thin-Layer Chromatography (TLC) and HPLC-MS analyses, which show the formation of 5-fluorouracil from these substrates after reaction with RK9NH. mdpi.comresearchgate.net Because this compound is a good substrate for RK9NH, this enzyme could potentially be used in a novel prodrug/enzyme combination for cancer therapy, generating the cytotoxic drug 5-fluorouracil at a target site. mdpi.comresearchgate.net

Cellular Degradation and Recycling Pathways of 2'-O-Alkyl Nucleosides

The metabolism of naturally occurring modified nucleosides is a vast field of study. grafiati.com 2'-O-methylation is a common modification found in various types of RNA, including rRNA, snRNA, and tRNA, across all domains of life. nih.govmdpi.com This modification increases the hydrophobicity of nucleotides and provides protection against degradation by nucleases. nih.govresearchgate.net

Despite the prevalence of these modifications, the pathways for their degradation and recycling are not fully understood. nih.govgrafiati.com In nature, biosynthetic processes are generally balanced by corresponding degradation and recycling pathways. nih.gov For modified nucleosides, the degradation is understood mainly up to the formation of the nucleoside itself, with subsequent steps to the base and sugar being less commonly described. nih.gov

In eukaryotes, general cellular degradation and recycling occur through autophagy, a process where cellular components are sequestered into vesicles that fuse with the lysosome (or vacuole in yeast) for breakdown. nih.gov This process allows for the recycling of hydrolyzed cargo such as amino acids, fatty acids, and nucleotides. nih.gov Under conditions of nutrient starvation, autophagy can be triggered to break down ribosomes (ribophagy), releasing nucleotides that can be further metabolized. embopress.orgresearchgate.net These nucleotides are typically degraded into nucleosides, which are then cleaved into a nucleic base and a sugar moiety, allowing the cell to salvage and reuse these essential building blocks. embopress.orgresearchgate.net The discovery of the RK9NH gene cluster, which includes an aldolase, suggests a specific pathway for the degradation of 2'-O-methylated nucleosides once they are released from RNA. mdpi.comresearchgate.net

Intracellular Anabolism and Catabolism of Fluoro-Nucleoside Analogues

Fluoro-nucleoside analogues, including 5-fluorouracil and its precursors, are antimetabolites that exert their effects by interfering with normal nucleic acid metabolism. Their intracellular processing involves a complex series of anabolic (activation) and catabolic (breakdown) reactions.

For nucleoside analogues to become active cytotoxic agents, they must typically be converted into their corresponding 5'-mono-, di-, and triphosphate forms. cardiff.ac.uk This activation is mediated by cellular nucleoside and nucleotide kinases. cardiff.ac.ukmdpi.com The initial phosphorylation to the monophosphate is often the rate-limiting step in the activation pathway. cardiff.ac.uk The high polarity and chemical instability of pre-synthesized nucleoside triphosphates prevent them from being effective drugs, as they cannot efficiently cross cell membranes. cardiff.ac.uk

Different kinases have distinct substrate specificities. bibliotekanauki.pl For example, in the salvage pathway for DNA synthesis, thymidine (B127349) kinase 1 (TK1) is a key enzyme that phosphorylates thymidine and its analogues, like 3'-deoxy-3'-[¹⁸F]-fluorothymidine ([¹⁸F]FLT). plos.org The efficiency of this phosphorylation is crucial for the cellular retention and activity of the analogue. plos.org Similarly, deoxycytidine kinase (dCK) is responsible for phosphorylating deoxycytidine and several of its analogues. bibliotekanauki.pl The development of prodrugs that can deliver the monophosphate form of a nucleoside analogue directly into the cell is a strategy to bypass this often inefficient, kinase-dependent first step. acs.org

The metabolic pathways of 5-fluorouracil (5-FU) and its deoxyribonucleoside precursor, 5-fluoro-2'-deoxyuridine (FUDR), illustrate the distinct routes by which fluoro-pyrimidine analogues are processed.

5-FU can enter the anabolic pathway through three main routes to form active metabolites: nih.govcalis.edu.cn

Conversion to FUMP: 5-FU can be directly converted to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT). nih.govresearchgate.net FUMP is then sequentially phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and finally to fluorouridine triphosphate (FUTP), which can be incorporated into RNA, disrupting its function. nih.govcalis.edu.cn

Conversion via Fluorouridine: Alternatively, uridine phosphorylase (UP) can convert 5-FU to fluorouridine (FUR), which is then phosphorylated by uridine kinase (UK) to FUMP, entering the same pathway to FUTP. nih.govcalis.edu.cn

Conversion to FUDR: Thymidine phosphorylase (TP) can convert 5-FU to 5-fluoro-2'-deoxyuridine (FUDR). nih.govresearchgate.net FUDR is then phosphorylated by thymidine kinase (TK) to fluorodeoxyuridine monophosphate (FdUMP). nih.govnih.gov

Once formed, FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. calis.edu.cn FUDP can also be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then processed to FdUMP or phosphorylated to fluorodeoxyuridine triphosphate (FdUTP). nih.govresearchgate.net Both FdUTP (via incorporation into DNA) and FdUMP (via TS inhibition) contribute to DNA damage and cell death. nih.govcalis.edu.cn

FUDR, as a direct precursor, enters this metabolic scheme at the level of phosphorylation by thymidine kinase to yield FdUMP. nih.govnih.gov

The catabolic pathway for 5-FU is also significant, as over 80% of an administered dose is typically broken down by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting step in its catabolism. calis.edu.cncancernetwork.com

Table 2: Key Enzymes in the Metabolism of Fluoropyrimidines

| Enzyme | Abbreviation | Role |

|---|---|---|

| Orotate Phosphoribosyltransferase | OPRT | Anabolism: Converts 5-FU to FUMP |

| Uridine Phosphorylase | UP | Anabolism: Converts 5-FU to FUR |

| Uridine Kinase | UK | Anabolism: Phosphorylates FUR to FUMP |

| Thymidine Phosphorylase | TP | Anabolism: Converts 5-FU to FUDR |

| Thymidine Kinase | TK | Anabolism: Phosphorylates FUDR to FdUMP |

| Ribonucleotide Reductase | RR | Anabolism: Converts FUDP to FdUDP |

| Thymidylate Synthase | TS | Target of FdUMP, inhibition blocks DNA synthesis |

| Dihydropyrimidine Dehydrogenase | DPD | Catabolism: Rate-limiting enzyme in 5-FU breakdown |

(Based on information from multiple sources nih.govcalis.edu.cnresearchgate.netnih.gov)

Deamination Pathways of Related Nucleoside Triphosphates

The metabolic fate of nucleoside triphosphates is a critical determinant of their cellular activity and potential therapeutic efficacy. While the primary focus of this article is this compound, understanding the deamination pathways of structurally related nucleoside triphosphates provides essential context for its potential metabolic transformations. Deamination, the removal of an amine group, can significantly alter the biological properties of a nucleoside analog, often converting a prodrug to its active form or leading to its inactivation and degradation.

The principal enzymes involved in the deamination of nucleoside and nucleotide analogs are cytidine deaminases (CDAs) and deoxycytidylate (dCMP) deaminases. These enzymes primarily act on cytidine and its phosphorylated derivatives, converting them into uridine analogs. The phosphorylation state of the nucleoside is a key factor in determining which enzyme is responsible for deamination.

Deamination at the Triphosphate Level: The Case of dCTP Deaminase

In some organisms, particularly certain bacteria, deamination can occur directly at the nucleoside triphosphate level. Deoxycytidine triphosphate (dCTP) deaminase catalyzes the conversion of dCTP to deoxyuridine triphosphate (dUTP). ebi.ac.ukoup.com This pathway is a crucial step in the de novo synthesis of deoxythymidine triphosphate (dTTP) in these organisms. oup.com

The existence of dCTP deaminase highlights that enzymatic machinery for deaminating nucleoside triphosphates does exist in biological systems. However, in mammals, the primary pathway for dUMP synthesis involves the deamination of dCMP by dCMP deaminase, rather than the deamination of dCTP. oup.comnih.gov

Deamination Preceding Triphosphate Formation

For many fluorinated nucleoside analogs, deamination is a critical activation step that occurs prior to the formation of the triphosphate metabolite. The metabolism of fluorinated cytidine analogs, such as 5-fluorocytidine (B16351) and its derivatives, serves as a well-documented example.

The conversion of these cytidine analogs to their corresponding uridine analogs is often a prerequisite for their ultimate phosphorylation to the active triphosphate form. This deamination can happen at the level of the free nucleoside, catalyzed by cytidine deaminase (CDA), or at the monophosphate level, catalyzed by dCMP deaminase.

A notable example is the investigational hepatitis C virus inhibitor, β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). While PSI-6130 itself is a poor substrate for human CDA, its monophosphate form (PSI-6130-MP) is efficiently deaminated by dCMP deaminase to form β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine monophosphate (PSI-6206-MP). ebi.ac.uknih.gov This uridine monophosphate is then subsequently phosphorylated by cellular kinases to its active triphosphate form. ebi.ac.uknih.gov

This two-step process, where phosphorylation precedes deamination, is a common theme in the metabolism of many nucleoside analogs.

The Role of dUTP Pyrophosphatase (dUTPase)

Once a uridine triphosphate analog, such as 5-fluorodeoxyuridine triphosphate (FdUTP), is formed, it is a substrate for another class of enzymes: dUTP pyrophosphatases (dUTPases). These enzymes are not deaminases but are critical in regulating the levels of dUTP and its analogs within the cell. nih.govrcsb.orgnih.gov

dUTPase hydrolyzes dUTP and its analogs, like FdUTP, back to their monophosphate form (dUMP or FdUMP) and pyrophosphate. rcsb.orgnih.govresearchgate.net This action serves two primary purposes: it provides the precursor (dUMP) for the synthesis of thymidylate and prevents the erroneous incorporation of uracil into DNA. rcsb.orgnih.gov The high specificity of dUTPase for dUTP underscores its crucial role in maintaining DNA integrity. nih.govrcsb.orgresearchgate.net

The kinetic parameters for human dUTPase with its natural substrate, dUTP, are presented in the table below.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|---|

| Human dUTPase | dUTP | 1.1 ± 0.2 | 4.5 ± 0.2 | 4.1 x 106 | rcsb.org |

Research has shown that 5-fluoro-dUTP is also a substrate for dUTPase, indicating that this enzyme likely plays a role in the metabolism of fluorinated uridine triphosphate analogs. nih.govtandfonline.com Inhibition of dUTPase has been explored as a strategy to enhance the efficacy of fluoropyrimidine-based cancer therapies by increasing the intracellular concentration of FdUTP and promoting its incorporation into DNA. nih.govnih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Research

Effects on Nucleic Acid Synthesis and Processing

The conversion of 5-Fluoro-2'-O-methyluridine to its active metabolites leads to significant disruptions in the synthesis and processing of various forms of RNA. This interference with RNA metabolism is a cornerstone of its mechanism of action.

Once metabolized to fluorouridine, the compound can be further phosphorylated to fluorouridine triphosphate (FUTP). This active metabolite is mistakenly recognized by RNA polymerases and incorporated into newly synthesized RNA, including ribosomal RNA (rRNA). The presence of the fluorine atom in the uracil (B121893) base disrupts the normal processing and maturation of rRNA precursors.

In preclinical models, the incorporation of fluorouridine into the large 45S rRNA precursor has been shown to inhibit its cleavage into the mature 18S, 5.8S, and 28S rRNA components that are essential for ribosome assembly. This disruption of ribosome biogenesis can lead to a state of "ribosomal stress," which can trigger various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis. Studies have demonstrated that the extent of this inhibition is concentration-dependent, with higher levels of fluorouridine leading to a more profound blockade of mature rRNA formation.

The integrity and function of transfer RNA (tRNA) are heavily reliant on a complex pattern of post-transcriptional modifications. The active metabolites of this compound can interfere with these crucial modifications. When fluorouridine is incorporated into tRNA molecules, it can inhibit the enzymes responsible for these modifications, such as pseudouridine (B1679824) synthases and tRNA methyltransferases.

The incorporation of fluorouridine triphosphate (FUTP) is not limited to rRNA and tRNA; it can be incorporated into virtually all types of cellular RNA, including messenger RNA (mRNA) and small nuclear RNA (snRNA). This widespread incorporation has several functional consequences.

Modulation of Key Enzyme Activities

Beyond the disruption of RNA metabolism, the metabolites of this compound are potent inhibitors of key enzymes involved in nucleic acid synthesis and viral replication.

The triphosphate form of fluorouridine, FUTP, can act as an inhibitor of viral RNA-dependent RNA polymerases (RdRps). These enzymes are essential for the replication of RNA viruses. FUTP can be recognized by the viral RdRp as a substrate and incorporated into the growing viral RNA strand. The presence of the fluorinated nucleoside can then lead to chain termination or introduce mutations that are detrimental to the virus.

This mechanism of action has been explored for various fluorinated nucleoside analogs in the context of antiviral drug development. The ability of these compounds to be selectively utilized by viral polymerases over host cell polymerases is a key factor in their therapeutic potential.

A critical pathway in the mechanism of action of fluoropyrimidines involves the inhibition of thymidylate synthase (TS). Through a series of metabolic conversions, this compound can lead to the formation of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). FdUMP is a potent and well-characterized inhibitor of thymidylate synthase.

Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is an essential precursor for DNA synthesis. FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site. This inhibition leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide pools and the inhibition of DNA replication and repair. This "thymineless death" is a major contributor to the cytotoxic effects of fluoropyrimidines.

Interactive Data Tables

Table 1: Effects of this compound Metabolites on Nucleic Acid Synthesis

| Mechanism | Affected Molecule | Consequence |

| Impairment of Synthesis | Ribosomal RNA (rRNA) | Inhibition of precursor rRNA processing, leading to decreased mature ribosome formation. |

| Interference with Modification | Transfer RNA (tRNA) | Inhibition of post-transcriptional modifications, causing tRNA instability and dysfunction. |

| Fraudulent Incorporation | All RNA Species | Altered RNA structure and function, leading to errors in splicing and translation. |

Table 2: Enzyme Inhibition by this compound Metabolites

| Enzyme | Inhibitory Metabolite | Mechanism of Inhibition |

| Viral RNA-Dependent RNA Polymerase | Fluorouridine Triphosphate (FUTP) | Acts as a chain terminator or induces mutations in viral RNA. |

| Thymidylate Synthase (TS) | Fluorodeoxyuridine Monophosphate (FdUMP) | Forms a stable inhibitory complex, blocking dTMP synthesis and DNA replication. |

Interactions with Pyrimidine (B1678525) Phosphoribosyltransferase and Related Enzymes

Pyrimidine phosphoribosyltransferases are a class of enzymes crucial for the de novo synthesis of pyrimidine nucleotides. ebi.ac.uk A key enzyme in this family is orotate (B1227488) phosphoribosyltransferase (OPRTase), which catalyzes the conversion of orotate to orotidine (B106555) 5'-monophosphate (OMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a cofactor. wikipedia.orgmdpi.com This enzymatic activity is not only central to endogenous nucleotide production but also plays a critical role in the metabolic activation of certain therapeutic agents, notably fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU). wikipedia.orgtaylorandfrancis.com

OPRTase is the primary enzyme responsible for converting 5-FU into its active form, 5-fluorouridine (B13573) monophosphate (FUMP), through phosphoribosylation. wikipedia.orgtaylorandfrancis.com This conversion is a necessary step for the compound's subsequent integration into metabolic pathways where it exerts its therapeutic effects, such as the inhibition of thymidylate synthetase. wikipedia.org Given this mechanism, it is understood that enzymes like OPRTase are essential for the bioactivation of 5-fluoro-substituted nucleosides. The expression level of OPRTase in cancer cells can correlate with the cellular response to 5-FU-based chemotherapy, with low expression sometimes being associated with drug resistance. mdpi.comtaylorandfrancis.com

While direct studies on this compound's interaction with OPRTase are specific, the established role of this enzyme class in activating 5-fluoropyrimidines indicates its involvement in the metabolic pathway of such modified nucleosides. wikipedia.orgtaylorandfrancis.com The enzyme facilitates the transfer of a phosphoribosyl group to the pyrimidine base, a fundamental step for its conversion into a nucleotide analog. ebi.ac.uknih.gov

Applications in Oligonucleotide Therapeutics Research

Enhanced Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides

A significant challenge in the development of oligonucleotide-based therapeutics is their susceptibility to degradation by endogenous nucleases. idtdna.com Unmodified DNA and RNA oligonucleotides are rapidly broken down in biological fluids and within cells. idtdna.comcreative-biolabs.com The 2'-O-methyl (2'-OMe) modification is a widely employed strategy to overcome this limitation. creative-biolabs.commdpi.com This modification, where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar, confers substantial resistance to nuclease digestion. idtdna.comgenelink.com

The presence of the 2'-O-methyl group sterically hinders the approach of nucleases, protecting the phosphodiester backbone from enzymatic cleavage. mdpi.com Oligonucleotides incorporating 2'-OMe modifications are significantly more stable against single-stranded endonucleases and exonucleases compared to their unmodified counterparts. idtdna.comidtdna.com Studies have shown that DNA oligonucleotides with this modification are 5- to 10-fold less susceptible to DNases. idtdna.comidtdna.com For even greater protection, particularly against exonuclease activity, 2'-O-methyl modifications are often used in combination with phosphorothioate (B77711) (PS) linkages, especially at the 3' and 5' ends of the oligonucleotide. idtdna.comcreative-biolabs.com This combined modification strategy provides a synergistic enhancement of nuclease resistance, which is critical for the in vivo efficacy of therapeutic oligonucleotides. creative-biolabs.comnih.gov

| Modification Type | Effect on Nuclease Resistance |

| Unmodified Oligonucleotide | Rapidly degraded by endo- and exonucleases. |

| Phosphorothioate (PS) | Renders the internucleotide linkage more resistant to nuclease attack. idtdna.com |

| 2'-O-Methyl (2'-OMe) | Prevents attack by single-stranded endonucleases and increases resistance to DNases. idtdna.comidtdna.com |

| 2'-Fluoro (2'-F) | Confers increased nuclease resistance relative to native RNA. idtdna.com |

| 2'-O-Methoxyethyl (2'-MOE) | Provides superior stability and nuclease resistance. idtdna.combiosearchtech.com |

| Locked Nucleic Acid (LNA) | Confers significant in vitro and in vivo nuclease resistance. idtdna.comjci.org |

Improvement of Oligonucleotide Hybridization Properties and Binding Affinity

The 2'-O-methyl modification significantly enhances the thermodynamic stability of nucleic acid duplexes, leading to improved hybridization and higher binding affinity to target sequences. biosearchtech.comnih.gov This effect is primarily due to the conformational properties conferred by the 2'-O-methyl group. The modification locks the ribose sugar into a C3'-endo (A-form or RNA-like) conformation. biosearchtech.comnih.gov This pre-organization of the oligonucleotide strand reduces the entropic penalty of hybridization, as the molecule does not need to undergo a significant conformational change upon binding to its complementary RNA target. jci.org

This enhanced stability is quantified by an increase in the melting temperature (Tm) of the duplex, which is the temperature at which half of the duplex molecules dissociate. The incorporation of a 2'-O-methyl nucleotide into an antisense oligonucleotide can increase the Tm of its duplex with a target RNA by approximately 1.3°C per modification. genelink.com This stabilization is particularly pronounced in RNA:RNA and modified DNA:RNA duplexes. idtdna.comidtdna.com The improved binding affinity allows for the use of shorter oligonucleotides or lower concentrations to achieve the desired biological effect, which can also contribute to increased specificity and reduced off-target effects. nih.gov

| 2' Ribose Modification | Approximate Tm Increase per Modification (°C) |

| 2'-O-Methyl (2'-OMe) | ~1.3 genelink.com |

| 2'-O-Methoxyethyl (2'-MOE) | 0.9 to 1.6 biosearchtech.com |

| 2'-Fluoro (2'-F) | ~1.8 to 2.5 genelink.combiosearchtech.com |

| Locked Nucleic Acid (LNA) | 5 to 10 jci.org |

Modulation of RNA Interference (RNAi) Activity by Ribose Modifications

While ribose modifications like 2'-O-methyl are beneficial for siRNA stability and affinity, their impact on the activity of the RNA interference (RNAi) machinery is highly position-dependent. mdpi.comnih.gov The RNAi process involves the loading of the siRNA duplex into the RISC, where the passenger (sense) strand is discarded and the guide (antisense) strand directs the complex to the target mRNA. nih.gov The Ago2 protein, the catalytic core of RISC, then cleaves the mRNA. nih.gov

Chemical modifications on the ribose can interfere with these intricate protein-nucleic acid interactions. mdpi.comnih.gov For example, modifications within the "seed region" (nucleotides 2-8 of the guide strand) can negatively impact target recognition and lead to reduced silencing activity. nih.gov Similarly, modifications near the cleavage site (between positions 10 and 11 of the target mRNA) can hinder the catalytic activity of Ago2. mdpi.com

However, strategically placed 2'-O-methyl modifications can be well-tolerated and even enhance siRNA performance. Modifications are often placed in the terminal regions of both strands to increase nuclease resistance. nih.gov Furthermore, certain modifications at the 5' end of the sense strand can promote preferential loading of the antisense strand into RISC, thereby reducing off-target effects caused by the sense strand. mdpi.com Therefore, the design of modified siRNAs requires a careful balance between enhancing drug-like properties and preserving the essential interactions with the RNAi machinery. nih.gov

Photochemical Reactivity of 5-Fluoro-2'-O-methyl-4-thiouridine Modified Oligonucleotides

Oligonucleotides containing the modified nucleoside 5-Fluoro-2'-O-methyl-4-thiouridine (FSU) exhibit distinct photochemical reactivity, making them useful as photo-crosslinking agents in molecular biology research. researchgate.netresearchgate.net When this nucleoside is incorporated into a single-stranded DNA oligonucleotide, it can be selectively excited with UV light (e.g., at a wavelength of 355 nm). researchgate.net

Upon photoexcitation, the FSU residue becomes highly reactive and can form covalent intrastrand crosslinks with other non-adjacent bases within the same oligonucleotide chain. researchgate.netacs.org Research has identified two primary crosslinking reactions:

Reaction with Thymine (B56734): FSU reacts with a distant thymine residue to form a fluorescent crosslink. researchgate.netacs.org The formation of this fluorescent product could potentially generate a false signal in fluorescence-based detection assays for specific DNA sequences. acs.org

Reaction with Cytosine: FSU can also react with a distant cytosine residue, but this reaction results in a non-fluorescent crosslink. researchgate.netresearchgate.net

The efficiency and selectivity of these photochemical reactions are dependent on factors such as the oligonucleotide sequence and the irradiation temperature. researchgate.net For instance, an increase in temperature can favor the crosslinking reaction with thymine over the reaction with cytosine. researchgate.net In addition to crosslinking, a partial photooxidation of the 5-Fluoro-2'-O-methyl-4-thiouridine residue to 5-fluorouridine has also been observed as a competing photoreaction. researchgate.netacs.org These findings are significant for the design of FSU-labeled probes, highlighting the potential for intrastrand reactions that must be considered during experimental design. acs.org

| Reactant in Oligonucleotide | Photochemical Product | Key Characteristic |

| FSU + Thymine (T) | Intrastrand Crosslink | Fluorescent researchgate.netacs.org |

| FSU + Cytosine (C) | Intrastrand Crosslink | Non-fluorescent researchgate.netacs.org |

| FSU | Photooxidation Product | 5-fluorouridine researchgate.netacs.org |

Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the compound “this compound” corresponding to the detailed outline requested. The search results yielded data on related compounds such as 5-Fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine (FUdR), and other fluorinated nucleoside analogs, but no research findings directly pertaining to the preclinical investigation, structure-activity relationship, in vitro efficacy, or in vivo assessments of this compound could be located.

Therefore, it is not possible to generate the requested article with the specified content and data tables while strictly adhering to the subject compound.

Preclinical Investigation and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Analysis of 5-Fluoro-2'-O-methyluridine Analogues

Influence of 2'-O-Methyl and other 2'-Modifications on Biological Profiles

Modifications at the 2'-position of the ribose or deoxyribose sugar ring are a cornerstone of nucleoside analogue drug design, significantly impacting their electronic properties, conformational preferences, and, consequently, their interaction with biological targets. nih.gov The introduction of a 2'-O-methyl group, as seen in this compound, is a common strategy to enhance metabolic stability and modulate biological activity. nih.govnih.gov

The 2'-O-methylation is a naturally occurring post-transcriptional modification in tRNA and is known to play a role in modulating specific codon-anticodon interactions. nih.gov In synthetic nucleoside analogues, this modification can enhance the binding affinity to target enzymes or nucleic acid structures. Studies on 2'-modified cytidine (B196190) nucleoside analogues, for instance, have shown that 2'-O-methylation can enhance base-pairing interactions, which may contribute to the stability of nucleic acid structures like i-motifs. nih.gov

Other 2'-modifications, such as fluorination, also profoundly influence the biological profile of nucleoside analogues. The substitution of the 2'-hydroxyl group with a fluorine atom can significantly slow down or even abolish the enzymatic cleavage of the glycosidic bond, thereby increasing the compound's resistance to metabolic degradation. nih.gov Both 2'-O-methyl and 2'-fluoro modifications have been shown to increase the thermal stability of siRNA duplexes. mdpi.com The introduction of a 2'-fluoro group in the arabinofuranosyl configuration (up position) is a common modification that can enhance antiviral activity. nih.gov

The table below summarizes the influence of various 2'-modifications on the properties of nucleoside analogues, drawing parallels to the expected effects on a 5-fluorouridine (B13573) scaffold.

| 2'-Modification | Effect on Glycosidic Bond Stability | Impact on Duplex Stability (siRNA) | Influence on Base-Pairing Energy | Reference |

| -OH (Ribose) | Baseline | Baseline | Baseline | nih.gov |

| -H (Deoxyribose) | Generally more stable than ribose | Not applicable | Lower than 2'-modified analogues | nih.gov |

| -O-Methyl | Increased stability | Increased | Enhanced | nih.govmdpi.com |

| -Fluoro (ribo) | Significantly increased stability | Increased | Enhanced | nih.govnih.govmdpi.com |

| -Fluoro (arabino) | Increased stability | Not specified | Enhanced | nih.gov |

Impact of 5'-Substitutions on Nucleoside Monophosphate Activity and Metabolism

The metabolic activation of many nucleoside analogues to their monophosphate form is a critical step for their therapeutic action. For instance, the anticancer effects of 5-fluorouracil (B62378) are primarily mediated by its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), which inhibits thymidylate synthase (TS). acs.orgnih.gov However, further phosphorylation to the di- and triphosphate levels can lead to off-target effects and toxicity. acs.orgnih.gov

Research into 5'-substituted analogues of FdUMP has been driven by the hypothesis that such modifications could prevent these undesirable metabolic conversions while maintaining or improving the inhibition of the target enzyme. acs.orgnih.gov It has been observed in antiviral research that substitutions at the nucleoside 5'-carbon can impose conformational restrictions on the corresponding nucleoside monophosphates, making them poor substrates for further phosphorylation. acs.orgnih.gov

By applying this principle to anticancer agents, it was proposed that 5'-substituted FdUMP analogues could act as potent TS inhibitors with a more favorable metabolic profile. acs.orgnih.gov Computational and experimental studies have explored various substitutions at the 5'-position, such as methyl (-CH3) and trifluoromethyl (-CF3) groups. acs.orgnih.gov These studies have demonstrated that certain 5'-substitutions can indeed maintain potent inhibition of human thymidylate synthase (hTS). acs.org

The table below presents the inhibitory activity of selected 5'-functionalized FdUMP analogues against recombinant hTS.

| Compound | 5'-Substitution | IC50 (µM) for hTS Inhibition | Reference |

| FdUMP | -H | 0.23 | acs.org |

| 5'(R)-CH3 FdUMP | (R)-Methyl | 0.76 | acs.org |

| 5'(S)-CH3 FdUMP | (S)-Methyl | > 100 | acs.org |

| 5'(S)-CF3 FdUMP | (S)-Trifluoromethyl | 0.44 | acs.org |

These findings underscore the significant role of 5'-substitutions in modulating the activity and metabolism of nucleoside monophosphates, offering a promising avenue for the development of more targeted cancer chemotherapeutics. acs.org

Stereochemical Determinants of Analog Activity

The stereochemistry of a nucleoside analogue is a critical determinant of its biological activity, influencing its interaction with viral polymerases, cellular kinases, and other enzymes. The distinction between the natural D-isomers and the unnatural L-isomers of nucleosides can lead to dramatic differences in their therapeutic efficacy and toxicity profiles. nih.govnih.gov

For example, in the case of 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC), both the D- and L-enantiomers are being investigated as antiviral agents. nih.gov Cell-free assays have shown that mitochondrial DNA polymerase gamma (Pol gamma), an enzyme implicated in the mitochondrial toxicity of some nucleoside reverse transcriptase inhibitors (NRTIs), incorporates the natural D-isomer more efficiently than the unnatural L-isomer. nih.gov This suggests that the L-isomer might have a better safety profile concerning mitochondrial toxicity. nih.gov

Similarly, studies on β-L-2',3'-dideoxycytidine (β-L-ddC) and its 5-fluoro analogue have shown that these L-isomers possess potent activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). nih.gov When compared to their D-counterparts, the β-L-dideoxycytidine nucleosides exhibited similar anti-HIV-1 activity but significantly greater anti-HBV activity and reduced toxicity to various cell lines and human bone marrow progenitor cells. nih.gov This highlights that the sugar configuration can play a major role in the therapeutic window and resistance profile of a nucleoside analogue. nih.gov

The stereochemistry at the 5'-position also has a profound impact on activity. As shown in the previous section's table, the (R)- and (S)-epimers of 5'-methyl FdUMP display vastly different inhibitory activities against thymidylate synthase, with the (R)-epimer being significantly more potent. acs.org This demonstrates that a precise three-dimensional arrangement of substituents is necessary for optimal interaction with the target enzyme's active site.

Advanced Research Methodologies and Techniques

Advanced Chromatographic and Spectroscopic Techniques for Metabolite Analysis

The analysis and quantification of 5-Fluoro-2'-O-methyluridine and its metabolites within complex biological matrices are heavily reliant on advanced chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and purification of this compound and its derivatives. nih.govnih.gov For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These hyphenated techniques allow for the precise identification and quantification of intracellular nucleotides derived from fluoropyrimidines. nih.gov

Methodologies have been developed for the simultaneous quantification of various 5-fluorouracil (B62378) metabolites, which can be adapted for this compound. nih.gov For instance, an LC-MS/MS assay can determine the intracellular concentrations of related compounds, providing insights into their metabolic activation and impact on endogenous nucleotide pools. nih.govnih.gov Reversed-phase HPLC with ion-pairing agents has also been successfully employed for the quantitative determination of fluorinated deoxycytidine analogs and their metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful, non-invasive tool for probing the local environment of the fluorine atom in this compound. oup.comnih.gov This technique is highly sensitive to conformational changes in nucleic acids, making it valuable for studying the structural impact of incorporating this modified nucleoside into DNA or RNA. oup.comnih.gov One-dimensional ¹⁹F NMR can be used to analyze the secondary structures of oligonucleotides containing 5-fluoro pyrimidines. oup.com

Table 1: Chromatographic and Spectroscopic Techniques for Fluoropyrimidine Analysis

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Separation and purification of this compound and its metabolites. nih.govnih.gov | Enables quantitative determination from biological samples. nih.gov |

| LC-MS/MS | Highly sensitive and specific quantification of intracellular metabolites. nih.govnih.gov | Allows for the simultaneous measurement of multiple related nucleotides. nih.gov |

| ¹⁹F NMR | Probing the local chemical environment and conformational changes. oup.comnih.gov | Provides unique signatures for different nucleic acid structures. nih.gov |

Computational Chemistry and Molecular Modeling for Drug Design and Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel therapeutics based on the this compound scaffold and for elucidating its mechanism of action at a molecular level. acs.org These in silico approaches allow researchers to predict how modifications to the molecule will affect its binding affinity and interaction with target enzymes. acs.orgnih.gov

For example, molecular modeling has been employed to evaluate how substituted analogs of the related compound, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), fit within the binding pocket of human thymidylate synthase. acs.orgnih.gov By utilizing X-ray crystal structures of the enzyme-ligand complex, researchers can perform docking studies to predict binding energies and guide the synthesis of novel inhibitors with potentially improved properties. acs.orgnih.gov These computational strategies help in understanding the structure-activity relationships that govern the inhibitory potential of fluorinated pyrimidine (B1678525) analogs.

These modeling techniques can elucidate the intricate molecular interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand within the active site of a target enzyme. This detailed understanding is critical for explaining the mechanism of inhibition and for designing next-generation compounds with enhanced specificity and efficacy.

Metagenomic Screening for Novel Enzyme Discovery

Metagenomics, the study of genetic material recovered directly from environmental samples, provides a powerful platform for the discovery of novel enzymes with potential applications in biotechnology and medicine. nih.govfrontiersin.org Functional metagenomic screening involves constructing libraries of DNA from environmental sources and expressing these genes in a host organism to screen for specific enzymatic activities. neb.comfrontiersin.org

This approach has been successfully used to identify a novel 2′-O-methyluridine hydrolase, designated RK9NH, which is capable of acting on this compound. nih.gov The screening strategy employed an Escherichia coli uracil (B121893) auxotroph, which could only grow if the enzyme from the metagenomic library could convert the modified nucleoside into a usable uracil source. nih.gov The identified RK9NH enzyme was shown to convert 5-fluorouridine (B13573), 5-fluoro-2′-deoxyuridine, and 5-fluoro-2′-O-methyluridine into 5-fluorouracil, highlighting its potential relevance in the metabolism of these compounds. nih.gov

Such discoveries of novel enzymes are crucial for understanding the potential metabolic pathways of this compound in various organisms and for developing enzymatic production methods for related compounds. nih.gov

Structural Biology Approaches (e.g., Cryo-Electron Microscopy) for Enzyme-Ligand Complexes

Understanding the three-dimensional structure of this compound bound to its target enzymes is fundamental to elucidating its mechanism of action. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), provide atomic-level insights into these interactions.

Studies on related fluorinated nucleosides have demonstrated the power of these approaches. For instance, the crystal structure of a functional ribonucleoprotein pseudouridine (B1679824) synthase has been solved in a complex with a substrate RNA containing 5-fluorouridine. emory.edu This revealed detailed information about the active site and how the substrate is docked and catalytically rearranged. emory.edu Similarly, X-ray crystallography has been used to determine the molecular structure of 5-fluoro-2'-deoxy-β-uridine, providing precise measurements of its bond lengths and angles. nih.gov

These structural studies are critical for understanding how the fluorine substitution and the 2'-O-methyl group influence the binding and catalytic processing of the nucleoside. The detailed structural information can guide the design of more potent and selective inhibitors.

Genetic and Biochemical Tools for Investigating Cellular Metabolic Pathways

A variety of genetic and biochemical tools are employed to investigate the cellular metabolic pathways that this compound may enter. The metabolic fate of related fluoropyrimidines, such as 5-fluorouracil (5-FU), is known to be complex, involving conversion to several active metabolites that can be incorporated into RNA and DNA or inhibit key enzymes like thymidylate synthase. nih.govmdpi.comnih.gov

Genetic approaches, such as using mutant cell lines or employing RNA interference, can help identify the specific enzymes responsible for the activation or degradation of this compound. For example, the metabolism of a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, was shown to involve deamination of its monophosphate form, which is then further phosphorylated by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase. nih.gov

Biochemical assays are essential for characterizing the activity of enzymes that metabolize this compound and for determining the kinetic parameters of these reactions. In vitro assays using purified enzymes can confirm their substrate specificity and catalytic efficiency. nih.gov Furthermore, investigating the impact of the compound on intracellular deoxyribonucleoside triphosphate (dNTP) pools can shed light on its mechanism of action. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| 5-fluoro-2'-deoxyuridine |

| 5-fluoro-2'-deoxyuridine monophosphate |

| 5-fluorouridine |

| β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine |

| UMP-CMP kinase |

Q & A

What are the key considerations for synthesizing 5-Fluoro-2'-O-methyluridine in vitro?

Level: Basic

Answer:

Synthesis of this compound requires precise control of phosphorylation and methylation steps. A single-step phosphorylation method, adapted from protocols for 5-Fluoro-2'-deoxyuridine (FdUrd), can be employed using thymidine kinase or chemical phosphorylation agents like bis(2,2,2-trichloroethyl)phosphoryl chloride . Ensure anhydrous conditions to prevent hydrolysis of the methyl group at the 2'-O position. Purification via reverse-phase HPLC is recommended to isolate the product from unreacted precursors and byproducts .

How does this compound exert selective cytotoxicity in cancer cells?

Level: Advanced

Answer:

The compound acts as a prodrug, selectively converted to 5-fluorouracil (5-FU) by tumor-associated enzymes like nucleoside hydrolases. The 2'-O-methyl modification enhances metabolic stability in normal cells, limiting off-target toxicity. In cancer cells, enzymatic cleavage releases 5-FU, which inhibits thymidylate synthase (TYMS), disrupting DNA synthesis . Experimental validation involves comparing cytotoxicity in cancer vs. normal cell lines using IC50 assays and quantifying 5-FU release via LC-MS/MS .

What are the best practices for handling and storing this compound?

Level: Basic

Answer:

Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation . For aqueous solutions, use ethanol:water (1:1) as a stabilizer and store at -80°C to avoid hydrolysis . Handling requires nitrile gloves, lab coats, and fume hoods to minimize dermal or inhalation exposure .

How can researchers analyze the metabolic stability of this compound in cellular models?

Level: Advanced

Answer:

Use radiolabeled [³H]- or [¹⁴C]-isotopologs (e.g., [6-³H]-5-Fluoro-2'-O-methyluridine) to track metabolic conversion in vitro . Incubate the compound with cell lysates or primary hepatocytes, then quantify metabolites via scintillation counting or HPLC coupled with radiometric detection. Compare degradation rates to non-methylated analogs (e.g., FdUrd) to assess the impact of 2'-O-methylation on stability .

What strategies exist to overcome resistance to this compound in cancer therapy?

Level: Advanced

Answer:

Resistance often arises from upregulated TYMS or deficient prodrug-activating enzymes. Combinatorial approaches include:

- Co-administering dipeptide prodrugs (e.g., floxuridine-gemcitabine conjugates) to enhance cellular uptake .

- Dual inhibition of thymidylate synthases (ThyA and ThyX) using 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which targets both enzymes .

Validate efficacy using CRISPR-Cas9 knockouts of TYMS in resistant cell lines and in vivo xenograft models .

What analytical techniques are recommended for characterizing the purity of this compound?

Level: Basic

Answer:

High-performance liquid chromatography (HPLC) with UV detection at 265 nm is standard for assessing purity (>98% required for in vitro studies) . Mass spectrometry (ESI-MS) confirms molecular weight (MW: 260.2 g/mol), while ¹H/¹⁹F NMR verifies structural integrity, particularly the 2'-O-methyl and 5-fluoro moieties . For isotopic labeling (e.g., ³H), radiochemical purity should exceed 95% as determined by radio-HPLC .

How does the 2'-O-methyl modification influence the pharmacokinetic profile compared to non-methylated analogs?

Level: Advanced

Answer:

The 2'-O-methyl group reduces susceptibility to enzymatic degradation by phosphorylases and nucleases, prolonging half-life in plasma. In vivo studies in murine models show 2- to 3-fold higher AUC (area under the curve) for this compound vs. FdUrd . However, the modification may limit cellular uptake; this can be mitigated by formulating liposomal nanoparticles or conjugating with cell-penetrating peptides . Pharmacokinetic parameters should be validated using LC-MS/MS quantification of plasma and tissue samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.